Tetraethyl 1,1,5,5-pentanetetracarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetraethyl 1,1,5,5-pentanetetracarboxylate is an organic compound with the molecular formula C17H28O8. It is a tetraester derivative of pentanetetracarboxylic acid. This compound is known for its unique structure, which includes four ester groups attached to a pentane backbone. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetraethyl 1,1,5,5-pentanetetracarboxylate can be synthesized through the esterification of 1,1,5,5-pentanetetracarboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to ensure complete esterification. The general reaction is as follows:
1,1,5,5-pentanetetracarboxylic acid+4ethanol→Tetraethyl 1,1,5,5-pentanetetracarboxylate+4water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method increases efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
Tetraethyl 1,1,5,5-pentanetetracarboxylate undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Transesterification: The ester groups can be exchanged with other alcohols to form different esters.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols in the presence of a catalyst such as sodium methoxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Hydrolysis: 1,1,5,5-pentanetetracarboxylic acid.
Transesterification: Various tetraesters depending on the alcohol used.
Reduction: 1,1,5,5-pentanetetraol.
Scientific Research Applications
Tetraethyl 1,1,5,5-pentanetetracarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Tetraethyl 1,1,5,5-pentanetetracarboxylate depends on the specific reaction or application. In general, the ester groups can undergo nucleophilic attack by various reagents, leading to the formation of different products. The molecular targets and pathways involved vary depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
- Tetraethyl 1,3,3,5-pentanetetracarboxylate
- Tetraethyl 1,2,6,7-heptanetetracarboxylate
- 1,3-Bis(diethylmalonyl)propane
Uniqueness
Tetraethyl 1,1,5,5-pentanetetracarboxylate is unique due to its specific structure, which includes four ester groups attached to a pentane backbone. This structure imparts distinct chemical properties and reactivity compared to similar compounds. Its versatility in undergoing various chemical reactions and its applications in different fields make it a valuable compound in scientific research and industry.
Properties
CAS No. |
3779-30-4 |
---|---|
Molecular Formula |
C17H28O8 |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
tetraethyl pentane-1,1,5,5-tetracarboxylate |
InChI |
InChI=1S/C17H28O8/c1-5-22-14(18)12(15(19)23-6-2)10-9-11-13(16(20)24-7-3)17(21)25-8-4/h12-13H,5-11H2,1-4H3 |
InChI Key |
HKZYXKOJTRUQHY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CCCC(C(=O)OCC)C(=O)OCC)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.